![molecular formula C16H21N3OS2 B6582109 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1208796-18-2](/img/structure/B6582109.png)

4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

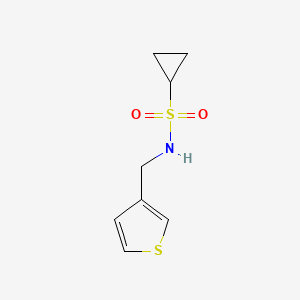

The compound is a complex organic molecule that contains several functional groups and structural elements, including a thiadiazole ring, a thiophene ring, and a carboxamide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important structural component in many pharmaceuticals and organic materials .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and others . The specific reactions that this compound could undergo would depend on the conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents but insoluble in water .Mecanismo De Acción

Target of Action:

The primary target of this compound is the adenosine A2A receptor . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating various physiological processes. The A2A subtype is predominantly expressed in the brain, immune cells, and cardiovascular tissues .

Mode of Action:

Upon binding to the A2A receptor, 4-propyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1,2,3-thiadiazole-5-carboxamide acts as an agonist. This means it enhances the receptor’s activity. Activation of A2A receptors leads to several downstream effects:

- Cyclic AMP (cAMP) Increase : The compound stimulates the production of cAMP within cells. Elevated cAMP levels trigger intracellular signaling pathways, influencing cellular responses .

- Anti-Inflammatory Effects : Activation of A2A receptors on immune cells suppresses inflammation. Consequently, this compound may have immunomodulatory properties.

- Neuroprotection : In the brain, A2A receptors are involved in protecting neurons from oxidative stress and excitotoxicity. By activating these receptors, the compound may enhance neuroprotection .

Biochemical Pathways:

The affected pathways include:

- Adenosine Signaling Pathway : Activation of A2A receptors leads to downstream signaling events involving protein kinases, ion channels, and transcription factors. These pathways influence cellular responses related to inflammation, neurotransmission, and cell survival .

Result of Action:

The molecular and cellular effects include:

Direcciones Futuras

The future research directions for this compound could involve further studying its properties and potential applications, particularly in the field of medicinal chemistry given the therapeutic importance of thiophene derivatives . It could also involve developing more efficient methods for its synthesis.

Propiedades

IUPAC Name |

4-propyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c1-2-6-12-14(22-19-18-12)15(20)17-11-16(8-3-4-9-16)13-7-5-10-21-13/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLAVPCXPEEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)

![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)

![2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]-](/img/structure/B6582073.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)

![4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B6582093.png)

![1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6582103.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6582122.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide](/img/structure/B6582125.png)

![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6582132.png)

![3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6582150.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6582156.png)